molecular formula C21H21N2O2+ B1234153 3,3'-Diethyloxacarbocyanine CAS No. 37069-75-3

3,3'-Diethyloxacarbocyanine

Cat. No. B1234153
CAS RN: 37069-75-3
M. Wt: 333.4 g/mol
InChI Key: VZUFSMBGWBLOCB-UHFFFAOYSA-N
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Description

C3-oxacyanine cation is the cationic form of a C3 cyanine dye having 3-ethyl-1,3-benzoxazol-2(3H)-yl units at each end. It has a role as a fluorochrome. It is a member of 1,3-benzoxazoles, a cyanine dye and a benzoxazolium ion.

Scientific Research Applications

Inhibition of Mitochondrial Activity

3,3'-Diethyloxacarbocyanine (DiOC2(3)) has been identified as an inhibitor of mitochondrial NADH oxidase activity. This was observed in a study that determined DiOC2(3), along with other structurally related oxacarbocyanine dyes, could inhibit bovine heart mitochondrial NADH oxidase activity and Paracoccus denitrificans NADH oxidase activity. The inhibitory site of these dyes was localized to the respiratory chain segment between NADH and ubiquinone (Anderson, Wood, & Anderson, 1993).

Photochemical Properties in DNA Complexes

Photoisomerization, thermal back isomerization, and the spectral and kinetic properties of the triplet state of DiOC2(3) were studied in solutions and complexes with DNA. It was found that the formation of complexes with DNA impedes photoisomerization and increases the quantum yield of the triplet state of the dye (Pronkin & Tatikolov, 2015).

Influence on Polymer Nanocomposites

The excited-state twisting motion of DiOC2(3) in polymer nanocomposites was found to depend strongly on the elastic modulus of the medium. This study provided insights into molecular rotor dynamics in rigid media, suggesting that these dynamics are quantitatively describable by the elastic modulus of polymer (Jee, Kwon, & Lee, 2009).

Fluorescence Resonance Energy Transfer

DiOC2(3) was integrated with coumarin in solid-state two-dimensional nanospace, showcasing a variety of fluorescence properties and arrangements of fluorophores. This integration allowed fluorescence resonance energy transfer (FRET) from the excited coumarin moiety to DiOC2(3) (Fujii et al., 2011).

Photophysical Properties on Surfaces

The photophysical properties of DiOC2(3) were investigated when adsorbed on microcrystalline cellulose. This study provided valuable insights into the aggregation behavior and emission characteristics of DiOC2(3) under different conditions (Oliveira et al., 1996).

properties

CAS RN

37069-75-3

Molecular Formula

C21H21N2O2+

Molecular Weight

333.4 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(E)-3-(3-ethyl-1,3-benzoxazol-3-ium-2-yl)prop-2-enylidene]-1,3-benzoxazole

InChI

InChI=1S/C21H21N2O2/c1-3-22-16-10-5-7-12-18(16)24-20(22)14-9-15-21-23(4-2)17-11-6-8-13-19(17)25-21/h5-15H,3-4H2,1-2H3/q+1

InChI Key

VZUFSMBGWBLOCB-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2O/C1=C/C=C/C3=[N+](C4=CC=CC=C4O3)CC

SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC

Canonical SMILES

CCN1C2=CC=CC=C2OC1=CC=CC3=[N+](C4=CC=CC=C4O3)CC

Related CAS

905-96-4 (iodide)

synonyms

3,3'-diethyloxacarbocyanine
3,3'-diethyloxacarbocyanine iodide
DiOC2
DiOC2(3)

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diethyloxacarbocyanine
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3,3'-Diethyloxacarbocyanine
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3,3'-Diethyloxacarbocyanine
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3,3'-Diethyloxacarbocyanine
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3,3'-Diethyloxacarbocyanine

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